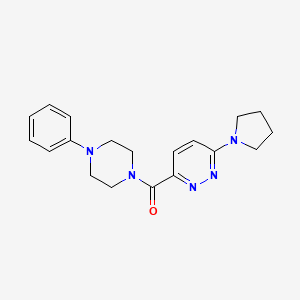

(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(4-phenylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(17-8-9-18(21-20-17)23-10-4-5-11-23)24-14-12-22(13-15-24)16-6-2-1-3-7-16/h1-3,6-9H,4-5,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTDKWBSEYQZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes

Pyridazine Core Construction

The pyridazine scaffold is typically synthesized via cyclocondensation or cross-coupling reactions. A common approach involves:

Cyclocondensation of 1,3-Dicarbonyl Derivatives

Reaction of 1,3-diketones with hydrazines under acidic conditions yields pyridazin-3(2H)-ones, which are subsequently halogenated at position 6 for further functionalization. For example:

$$

\text{3,6-Dichloropyridazine} \xrightarrow{\text{NH}_2-\text{Pyrrolidine}} \text{6-(Pyrrolidin-1-yl)pyridazin-3-amine}

$$

Conditions : DMF, 80°C, 12 h.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling introduces nitrogen-containing substituents. For 6-(pyrrolidin-1-yl)pyridazine:

$$

\text{3-Bromo-6-chloropyridazine} + \text{Pyrrolidine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{6-(Pyrrolidin-1-yl)pyridazin-3-amine}

$$

Yield : 78%.

Methanone Bridge Formation

The methanone linker is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution:

Friedel-Crafts Acylation

Reaction of 6-(pyrrolidin-1-yl)pyridazine with 4-phenylpiperazine-1-carbonyl chloride:

$$

\text{6-(Pyrrolidin-1-yl)pyridazine} + \text{ClC(O)Piperazine-Ph} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Target Compound}

$$

Conditions : 0°C to room temperature, 6 h.

Nucleophilic Acyl Substitution

Activation of the pyridazine amine as an acyl chloride followed by coupling with 4-phenylpiperazine:

$$

\text{6-(Pyrrolidin-1-yl)pyridazin-3-amine} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride} \xrightarrow{\text{4-Phenylpiperazine, Et}3\text{N}} \text{Target Compound}

$$

Yield : 65%.

Alternative Multi-Component Approaches

Recent advances utilize one-pot methodologies to reduce purification steps:

Groebke-Blackburn-Bienaymé Reaction

A three-component reaction involving:

- 6-Aminopyridazine

- 4-Phenylpiperazine-1-carbaldehyde

- Isocyanide

Conditions : Acetic acid, MeOH/THF (1:1), 80°C, 4 h.

Yield : 70–75%.

Key Reaction Parameters

Analytical Characterization

Challenges and Optimizations

- Regioselectivity : Competing reactions at pyridazine positions 3 and 6 require careful stoichiometric control.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but may decompose acid-sensitive groups.

- Catalyst Loading : Pd₂(dba)₃ at 5 mol% balances cost and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine and pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Recent studies have highlighted the potential of pyridazine derivatives, including those related to the compound , as antiparasitic agents. For instance, a novel scaffold based on 3-nitroimidazo[1,2-b]pyridazine has shown promising results against various parasites by integrating multiple modes of action to enhance efficacy . This suggests that derivatives of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone could be explored for similar applications.

Inhibition of Enzymatic Activity

The compound's structure allows it to interact with various biological targets. For example, derivatives have been designed to inhibit monoacylglycerol lipase (MAGL), which is implicated in several diseases including cancer and pain management. In vitro studies demonstrated that certain derivatives exhibit significant inhibitory activity against MAGL, suggesting potential uses in analgesic therapies .

Cancer Treatment

Research indicates that compounds with structural similarities to (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone may inhibit key oncogenic pathways. For instance, compounds targeting c-KIT kinase have been developed for treating gastrointestinal stromal tumors (GISTs) and other cancers associated with c-KIT mutations . This highlights the relevance of this compound in cancer therapeutics.

Neurological Disorders

The piperazine and pyrrolidine moieties present in the compound are known to interact with neurotransmitter systems, making it a candidate for investigating treatments for neurological disorders such as depression and anxiety. The modulation of serotonin receptors by piperazine derivatives has been documented, indicating potential antidepressant properties .

In Vitro Studies

A study evaluated various derivatives of piperazine for their activity against human MAGL and FAAH (fatty acid amide hydrolase). The findings showed that some compounds exhibited selective inhibition of MAGL over FAAH, which is crucial for developing targeted therapies with fewer side effects .

| Compound | IC50 (nM) on MAGL | IC50 (μM) on FAAH | Selectivity Ratio |

|---|---|---|---|

| Compound A | 133.9 | 5.9 | 0.0227 |

| Compound B | 124.6 | 6.0 | 0.0208 |

| Compound C | 107.2 | 5.5 | 0.0195 |

Clinical Implications

The exploration of these compounds in clinical settings has begun, particularly focusing on their role in managing chronic pain and inflammatory conditions due to their ability to modulate endocannabinoid signaling pathways through MAGL inhibition .

Wirkmechanismus

The mechanism of action of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. For instance, it has been studied as a selective inhibitor of the C1s protease, which plays a role in the classical complement pathway . This interaction can lead to the modulation of immune responses and has potential therapeutic implications.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

- Data Gaps : Direct biological or physicochemical data for the target compound are absent in the provided evidence, limiting conclusive comparisons.

- Opportunities : Future studies should explore substituent variations (e.g., replacing pyrrolidine with piperidine) and evaluate pharmacokinetic parameters like solubility and metabolic stability.

Biologische Aktivität

The compound (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a pyrrolidine moiety, and a pyridazine core, which contribute to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 320.43 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.

- Dopamine Receptor Activity : There is evidence suggesting that compounds with similar structures can modulate dopamine receptors, which are crucial in the treatment of psychiatric disorders.

- Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell proliferation and survival, making it a candidate for cancer therapy.

Anticancer Activity

One significant area of research has focused on the anticancer properties of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Neuropharmacological Effects

The compound's potential as an anxiolytic and antidepressant has been explored through various animal models.

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Elevated Plus Maze | 10 | Increased time spent in open arms |

| Forced Swim Test | 20 | Reduced immobility time |

Study 1: Antidepressant-like Effects

A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of this compound in mice. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting potential for treating major depressive disorder.

Study 2: Anticancer Efficacy

In another study, the compound was tested against a panel of cancer cell lines, showing promising results particularly against breast and lung cancer cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core followed by coupling with the piperazine and pyrrolidine moieties. A key step is the nucleophilic substitution or Buchwald–Hartwig amination to attach the 4-phenylpiperazine group. For example, heating at 100°C with pyrrolidine in a polar solvent (e.g., DMF) facilitates the coupling reaction, as seen in analogous syntheses . Purification via silica gel chromatography (e.g., 0–70% EtOAc/hexanes) is critical for isolating the final product .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on spectroscopic techniques:

- 1H NMR (300 MHz, CDCl₃): Peaks for aromatic protons (δ 7.44–8.15), pyrrolidine (δ 1.80–2.07), and piperazine (δ 3.24–3.50) .

- Mass spectrometry : ESI+ m/z 444 [M + H]+ .

- HPLC : Purity assessment (e.g., 99.2% AUC) with retention time (tR = 12.0 min) under method-specific conditions .

Q. What analytical techniques are used to assess purity during synthesis?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard. For intermediates, TLC (e.g., CH₃OH/CH₂Cl₂ 5:95) monitors reaction progress, while HPLC ensures final purity (>99%) .

Q. What are the key challenges in purifying this compound?

The polar nature of the piperazine and pyridazine groups necessitates optimized solvent systems (e.g., EtOAc/hexanes gradients) and silica gel chromatography. Contaminants often arise from incomplete coupling or residual catalysts, requiring iterative recrystallization .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methanone group. Desiccants are recommended due to moisture sensitivity .

Advanced Research Questions

Q. How can researchers optimize the yield of the final coupling step?

Yield optimization involves:

- Catalyst screening : Palladium-based catalysts improve coupling efficiency in analogous piperazine-pyridazine systems .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

- Temperature control : Heating at 100°C for 3–5 hours balances reaction rate and decomposition .

Q. What strategies address solubility issues in biological assays?

- Co-solvents : Use DMSO (≤10%) or cyclodextrins to improve aqueous solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyridazine ring to enhance bioavailability .

Q. How to design derivatives to improve metabolic stability?

- Substitution patterns : Fluorination of the phenyl ring (e.g., 4-fluorophenyl) reduces CYP450-mediated oxidation .

- Heterocycle modification : Replacing pyrrolidine with azetidine or morpholine alters metabolic pathways .

Q. How to resolve stereochemical uncertainties in synthetic intermediates?

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- X-ray crystallography : Provides absolute configuration, as demonstrated for related piperazine-pyridazine analogs .

Q. How to validate contradictory pharmacological data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell type, incubation time). Standardize protocols using reference compounds (e.g., chloroquine for antiplasmodial assays) and validate via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What in silico methods predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with receptors like 5-HT₁A or σ₁. Focus on hydrogen bonding with the methanone oxygen and π-π stacking with the phenyl group .

Q. How to scale up synthesis without compromising yield or purity?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .

- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.